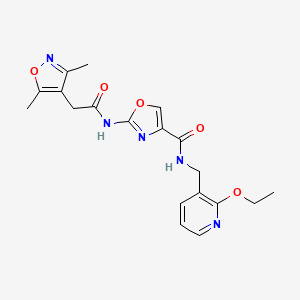

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-((2-ethoxypyridin-3-yl)methyl)oxazole-4-carboxamide

CAS No.: 1797956-40-1

Cat. No.: VC4199249

Molecular Formula: C19H21N5O5

Molecular Weight: 399.407

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797956-40-1 |

|---|---|

| Molecular Formula | C19H21N5O5 |

| Molecular Weight | 399.407 |

| IUPAC Name | 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H21N5O5/c1-4-27-18-13(6-5-7-20-18)9-21-17(26)15-10-28-19(22-15)23-16(25)8-14-11(2)24-29-12(14)3/h5-7,10H,4,8-9H2,1-3H3,(H,21,26)(H,22,23,25) |

| Standard InChI Key | XNXPRBPCOBQVRL-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC=N1)CNC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C |

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic synthesis techniques:

-

Formation of Isoxazole Ring: Often achieved through condensation reactions.

-

Introduction of Acetamido Group: Via acylation reactions.

-

Attachment of Ethoxypyridine Substituent: Through alkylation or amidation reactions.

-

Final Assembly: Involves coupling reactions to form the oxazole-4-carboxamide core.

Potential Applications

Given its structural complexity and functional groups, this compound may have potential applications in:

-

Medicinal Chemistry: As a scaffold for drug development.

-

Pharmacology: In modulating biological responses, such as inflammation or enzyme inhibition.

Research Findings

While specific research findings on this compound are not available, similar compounds have shown promise in various therapeutic areas. For instance, oxazole derivatives are known for their biological activities, including antimicrobial and anticancer properties .

Table 1: Comparison of Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)oxazole-4-carboxamide | C21H24N6O4 | 424.5 | Medicinal Chemistry, Pharmacology |

| N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide | Not specified | 350.37 | Therapeutic Agent, Inflammation Modulation |

| N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide | C18H17ClN4O4 | 388.81 | Bioactive Molecule, Drug Discovery |

Table 2: Spectral Information for Similar Compounds

| Compound | IR Spectral Bands (cm^-1) | 1H-NMR Spectral Information |

|---|---|---|

| N-acetyl-S-ethyl cysteine | 1767 (C=O ester), 2878 (CH aliphatic), 1667 (C=O amide), 3270 (NH amide) | Confirmed structure through 1H-NMR |

| 2-acetamido-2-(ethylthio)acetyl chloride | 3196, 3320 (NH2, NH), 1669 (C=O), 2960 (C-H alpha) | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume